molecular formula C9H9NO2S B11747580 1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene

1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene

Cat. No.: B11747580
M. Wt: 195.24 g/mol
InChI Key: LMSZTOUHOKERPN-UHFFFAOYSA-N
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Description

1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H9NO2S It is characterized by the presence of a benzene ring substituted with a methylsulfanyl group and a nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with nitromethane in the presence of a base such as sodium hydroxide. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitroethenyl group.

Reaction Conditions:

    Reactants: 4-(methylsulfanyl)benzaldehyde, nitromethane

    Base: Sodium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitroethenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines

    Substitution: Formation of substituted benzene derivatives

Scientific Research Applications

1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The methylsulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-(2-nitroethenyl)benzene
  • N-[1-(Methylsulfanyl)-2-nitrovinyl]-N-phenylamine
  • N-methyl-1-methylsulfanyl-2-nitroethenamine

Uniqueness

1-(Methylsulfanyl)-4-(2-nitroethenyl)benzene is unique due to the specific positioning of the methylsulfanyl and nitroethenyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

1-methylsulfanyl-4-(2-nitroethenyl)benzene

InChI

InChI=1S/C9H9NO2S/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3

InChI Key

LMSZTOUHOKERPN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C=C[N+](=O)[O-]

Origin of Product

United States

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